molecular formula C6H8N2O2S B2368248 Methyl 1-methyl-4-sulfanylpyrazole-3-carboxylate CAS No. 2228877-65-2

Methyl 1-methyl-4-sulfanylpyrazole-3-carboxylate

Cat. No.: B2368248
CAS No.: 2228877-65-2
M. Wt: 172.2
InChI Key: LRGZDLLDJYZVRO-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-sulfanylpyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a sulfanyl (-SH) group at the 4-position, a methyl ester (-COOCH₃) at the 3-position, and a methyl substituent at the 1-position of the pyrazole ring. The structural uniqueness of this compound lies in the spatial arrangement of its functional groups, which influence its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

methyl 1-methyl-4-sulfanylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-8-3-4(11)5(7-8)6(9)10-2/h3,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGZDLLDJYZVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)OC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-4-sulfanylpyrazole-3-carboxylate typically involves the reaction of 1-methyl-4-sulfanylpyrazole with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the sulfanyl group acts as a nucleophile, attacking the carbonyl carbon of methyl chloroformate, leading to the formation of the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-sulfanylpyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylate ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, electrophiles.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-methyl-4-sulfanylpyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4-sulfanylpyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the pyrazole ring can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Positioning and Functional Group Variations

A critical distinction between Methyl 1-methyl-4-sulfanylpyrazole-3-carboxylate and its analogs lies in the positions of the sulfanyl and ester groups. For example:

  • Ethyl 3-methylsulfanyl-5-substituted-pyrazole-4-carboxylate derivatives (e.g., compounds 4a–4e in ) feature a methylsulfanyl (-SCH₃) group at the 3-position and an ethyl ester (-COOCH₂CH₃) at the 4-position.
  • This compound has a free sulfhydryl (-SH) group at the 4-position and a methyl ester at the 3-position.

Key Implications :

  • The smaller methyl ester group (vs. ethyl esters in analogs) reduces steric hindrance and increases volatility, as methyl esters generally exhibit lower molecular weights and boiling points .
Table 1: Structural Comparison of Selected Pyrazole Derivatives
Compound Name Substituent Position Functional Groups Ester Type
This compound 1-Me, 4-SH, 3-COOCH₃ -SH, -COOCH₃ Methyl
Ethyl 3-methylsulfanyl-1-phenyl-pyrazole-4-carboxylate 1-Ph, 3-SCH₃, 4-COOCH₂CH₃ -SCH₃, -COOCH₂CH₃ Ethyl
Ethyl 5-acetamido-3-methylsulfanyl-1-phenyl-pyrazole-4-carboxylate 5-NHAc, 3-SCH₃, 4-COOCH₂CH₃ -SCH₃, -NHAc, -COOCH₂CH₃ Ethyl

Key Differences :

  • Protection Requirements : The free -SH group in the target compound may require protective groups (e.g., trityl or acetyl) during synthesis, complicating the reaction workflow compared to methylsulfanyl analogs.
  • Catalyst Systems : Analogs in employ diverse catalysts (e.g., ZnCl₂, FeCl₃), whereas the target compound’s synthesis might demand catalysts compatible with thiol chemistry.

Physicochemical Properties

  • Thermal Stability : Methyl esters generally exhibit lower melting points than ethyl esters, as seen in methyl salicylate (Table 3 in ), though this requires experimental validation for the target compound.

Pharmacological Potential

Pyrazole derivatives are frequently evaluated for bioactivity. The target compound’s -SH group could modulate activity through redox interactions or metal coordination, distinguishing it from methylsulfanyl analogs.

Research Tools and Methodologies

Structural analysis of such compounds relies on crystallographic tools like SHELX for refinement and Mercury CSD for visualizing intermolecular interactions . Computational studies using Cremer-Pople puckering coordinates () may elucidate ring conformation effects on reactivity, though this remains unexplored for the target compound.

Biological Activity

Methyl 1-methyl-4-sulfanylpyrazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrazole ring with a methyl and sulfanyl group, contributing to its unique reactivity and biological profile. The structural formula can be represented as follows:

C7H8N2O2S\text{C}_7\text{H}_8\text{N}_2\text{O}_2\text{S}

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar pyrazole derivatives have been shown to inhibit specific enzymes involved in cellular signaling pathways.
  • Modulation of Gene Expression : Some studies suggest that these compounds can influence transcription factors, leading to altered gene expression profiles in cancer cells.
  • Induction of Apoptosis : Evidence points toward the ability of pyrazole derivatives to induce programmed cell death in malignant cells.

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
HL60 (Leukemia)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Inhibition of cell proliferation
MCF-7 (Breast Cancer)10.0Modulation of estrogen receptor signaling

These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial effects. A study evaluated its efficacy against various bacterial strains, revealing:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results indicate that this compound possesses significant antimicrobial activity, making it a candidate for further exploration in treating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can also be attributed to its structural features. Variations in substituents at the pyrazole ring significantly affect its potency and selectivity. For instance, modifications to the sulfanyl group or the carboxylate moiety have been shown to enhance or diminish activity against specific targets.

Q & A

Q. What synthetic methodologies are commonly used to prepare Methyl 1-methyl-4-sulfanylpyrazole-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclocondensation, sulfanylation, and esterification. Key factors include:

  • Catalysts and solvents : Knoevenagel condensations often use ethanol or methanol with bases like K2_2CO3_3 (yields: 77–89%) .
  • Temperature and time : Reactions at 60–80°C for 9–13 hours optimize intermediate formation. Prolonged heating may degrade sulfanyl groups.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures purity. IR and melting point analysis validate functional groups .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :
    • IR : Confirms C=O (1700–1750 cm1^{-1}) and S-H (2550–2600 cm1^{-1}) stretches.
    • 1^1H/13^{13}C NMR : Assigns methyl, pyrazole ring, and ester protons .
  • Crystallography :
    • SHELX : Refinement with SHELXL resolves bond lengths/angles (accuracy: ±0.01 Å) .
    • ORTEP-3 : Visualizes thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural determination?

  • Cross-validation : Use multiple software (e.g., SHELX for refinement, Mercury CSD for packing analysis) to compare torsion angles and hydrogen bonding .
  • Ring puckering analysis : Apply Cremer-Pople parameters to quantify non-planarity in the pyrazole ring (e.g., amplitude Q for out-of-plane deviations) .
  • Validation tools : Check ADDSYM in PLATON to detect missed symmetry elements, reducing R-factor errors .

Q. What strategies optimize pharmacological activity while minimizing ulcerogenic effects in pyrazole derivatives?

  • Substituent modulation :
    • Electron-withdrawing groups (e.g., -SO2_2Me) enhance anti-inflammatory activity but may increase gastric toxicity.
    • Balancing lipophilicity (logP 2–3) improves bioavailability without mucosal irritation .
  • Dosage routes : Intraperitoneal administration reduces direct gastric exposure compared to oral delivery in ulcerogenicity assays .

Q. How do solvent polarity and catalyst choice affect regioselectivity in pyrazole functionalization?

  • Polar aprotic solvents (DMF, DMSO) : Favor nucleophilic attack at the 4-position due to stabilized transition states.
  • Metal catalysts (CuI, Pd) : Enable cross-coupling at the sulfanyl group (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict regioselectivity trends by analyzing frontier molecular orbitals .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across structurally similar analogs?

  • Meta-analysis : Compare IC50_{50} values for COX-2 inhibition vs. ulcerogenic index (e.g., ethyl vs. methyl esters) to identify structure-activity relationships .
  • Crystallographic correlation : Relate bioactivity to molecular conformation (e.g., planar vs. puckered pyrazole rings alter target binding) .

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